4-(2-methylphenoxy)aniline

Description

Structure

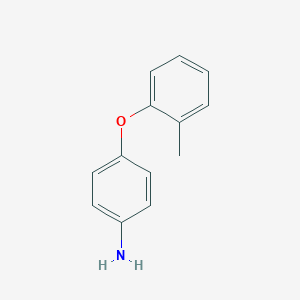

2D Structure

3D Structure

Properties

IUPAC Name |

4-(2-methylphenoxy)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO/c1-10-4-2-3-5-13(10)15-12-8-6-11(14)7-9-12/h2-9H,14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPCCVWJJMUIBJR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1OC2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70205267 | |

| Record name | 4-(o-Tolyloxy)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70205267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56705-83-0 | |

| Record name | 4-(2-Methylphenoxy)benzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56705-83-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(o-Tolyloxy)aniline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056705830 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(o-Tolyloxy)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70205267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(o-tolyloxy)aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.845 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 4-(2-methylphenoxy)aniline: Synthesis, Characterization, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Phenoxyaniline Scaffold

4-(2-methylphenoxy)aniline, bearing the CAS number 56705-83-0, is a diaryl ether amine that represents a core structural motif of significant interest in medicinal chemistry and materials science. The strategic combination of a phenoxy group and an aniline moiety within a single molecule provides a versatile scaffold for the development of novel therapeutic agents and functional materials. The inherent chemical properties of this structure, including its potential for hydrogen bonding, aromatic interactions, and conformational flexibility, make it an attractive building block for designing molecules with specific biological activities.

In the realm of drug discovery, aniline and its derivatives are foundational components in the synthesis of a wide array of pharmaceuticals, demonstrating efficacy in treating conditions ranging from cancer to cardiovascular diseases and infectious agents.[1] The phenoxyaniline framework, in particular, is a recognized pharmacophore in the development of kinase inhibitors, which are at the forefront of targeted cancer therapy. While anilines can sometimes present challenges related to metabolic instability and potential toxicity, the modification of their structure, such as in this compound, offers a pathway to fine-tune pharmacological properties, potentially enhancing bioavailability, solubility, and receptor selectivity.[2] This guide provides a comprehensive overview of the synthesis, characterization, and potential applications of this compound, with a focus on its relevance to drug development professionals.

Physicochemical and Safety Data

A foundational understanding of the physicochemical properties and safety profile of this compound is paramount for its handling and application in a research setting.

| Property | Value | Source |

| CAS Number | 56705-83-0 | [3] |

| Molecular Formula | C₁₃H₁₃NO | [3] |

| Molecular Weight | 199.25 g/mol | [3] |

| Appearance | Solid | [3] |

| InChI | 1S/C13H13NO/c1-10-4-2-3-5-13(10)15-12-8-6-11(14)7-9-12/h2-9H,14H2,1H3 | [3] |

| SMILES | Cc1ccccc1Oc2ccc(N)cc2 | [3] |

Safety Information:

-

Pictogram: GHS07 (Exclamation mark)[3]

-

Signal Word: Warning[3]

-

Hazard Statement: H302 (Harmful if swallowed)[3]

-

Precautionary Codes: P264, P270, P301 + P312, P501[3]

-

Hazard Classification: Acute Toxicity, Oral (Category 4)[3]

-

Storage Class: 11 (Combustible Solids)[3]

Researchers should always consult the full Safety Data Sheet (SDS) before handling this compound and employ appropriate personal protective equipment.[4][5][6][7]

Synthetic Methodologies: A Gateway to Phenoxyaniline Derivatives

The synthesis of diaryl ethers and amines like this compound has been significantly advanced by the development of metal-catalyzed cross-coupling reactions. The two primary and most effective methods for constructing the C-O-C and C-N-C linkages inherent to this class of molecules are the Ullmann condensation and the Buchwald-Hartwig amination.

Ullmann Condensation

First reported by Fritz Ullmann in the early 20th century, the Ullmann condensation is a classical and robust method for the formation of diaryl ethers.[8] This reaction typically involves the copper-catalyzed coupling of an aryl halide with a phenol.[8] Traditional Ullmann reactions often necessitated harsh conditions, including high temperatures and stoichiometric amounts of copper.[8] However, modern advancements have introduced milder reaction conditions through the use of copper(I) salts as catalysts, often in conjunction with ligands.[9]

A representative synthetic approach to a phenoxyaniline derivative via Ullmann condensation is outlined below. This protocol is based on analogous reactions and serves as a guide for the synthesis of this compound.[9][10]

Hypothetical Protocol for the Synthesis of this compound via Ullmann Condensation:

-

Reactants: 4-bromoaniline and 2-methylphenol.

-

Catalyst: Copper(I) iodide (CuI).

-

Ligand (optional but recommended): 1,10-Phenanthroline or a similar bidentate N-donor ligand.

-

Base: Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃).

-

Solvent: A high-boiling polar aprotic solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Step-by-Step Methodology:

-

Reaction Setup: To a flame-dried Schlenk flask, add 4-bromoaniline (1.0 eq), 2-methylphenol (1.2 eq), CuI (0.1 eq), 1,10-phenanthroline (0.2 eq), and K₂CO₃ (2.0 eq).

-

Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.

-

Solvent Addition: Add anhydrous DMF via syringe.

-

Reaction: Heat the reaction mixture to 120-150 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent such as ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.

Caption: General workflow for the Ullmann condensation synthesis.

Buchwald-Hartwig Amination

A more contemporary and often milder alternative to the Ullmann condensation for the formation of C-N bonds is the Buchwald-Hartwig amination.[8] This palladium-catalyzed cross-coupling reaction offers a broad substrate scope and functional group tolerance, making it a powerful tool in modern organic synthesis.[11] The reaction involves the coupling of an aryl halide or triflate with an amine in the presence of a palladium catalyst and a suitable ligand.[11]

Hypothetical Protocol for the Synthesis of this compound via Buchwald-Hartwig Amination:

-

Reactants: 1-bromo-2-methylbenzene and 4-aminophenol (followed by a subsequent etherification, or a direct coupling of 4-bromoaniline with 2-methylphenol). A more direct route would involve the coupling of 4-chloro-N-phenylaniline with 2-methylphenol, though this requires a pre-formed diarylamine. For the purpose of this guide, we will consider the coupling of an aryl halide with an amine.

-

Catalyst: A palladium source such as Pd₂(dba)₃ or Pd(OAc)₂.

-

Ligand: A bulky electron-rich phosphine ligand such as XPhos, SPhos, or BINAP.

-

Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS).

-

Solvent: Anhydrous toluene or dioxane.

Step-by-Step Methodology:

-

Catalyst Pre-formation (optional): In a glovebox or under an inert atmosphere, pre-mix the palladium source and the phosphine ligand in the reaction solvent and stir for a few minutes.

-

Reaction Setup: To the catalyst mixture, add the aryl halide (1.0 eq), the amine (1.2 eq), and the base (1.5 eq).

-

Reaction: Heat the mixture to 80-110 °C. Monitor the reaction by TLC or LC-MS.

-

Workup: After completion, cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite to remove palladium residues.

-

Purification: Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.

Caption: General workflow for the Buchwald-Hartwig amination synthesis.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of synthesized this compound. The following techniques are standard for the structural elucidation of such organic molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.

-

¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons on both the aniline and phenoxy rings, a singlet for the methyl group protons, and a broad singlet for the amine (-NH₂) protons. The chemical shifts and coupling patterns of the aromatic protons would be diagnostic of the substitution pattern.

-

¹³C NMR: The carbon NMR spectrum will display unique resonances for each carbon atom in the molecule, including the methyl carbon, the aromatic carbons, and the carbons bearing the amino and ether linkages.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be expected to exhibit characteristic absorption bands:

-

N-H Stretching: For the primary amine, two bands are expected in the 3400-3250 cm⁻¹ region.[13]

-

C-N Stretching: A strong band for the aromatic amine C-N stretch is anticipated between 1335-1250 cm⁻¹.[13]

-

C-O-C Stretching: The diaryl ether linkage will show a characteristic C-O-C stretching vibration.

-

Aromatic C-H and C=C Stretching: Bands corresponding to the aromatic rings will also be present.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, confirming its elemental composition. For this compound (C₁₃H₁₃NO), the molecular ion peak ([M]⁺) would be observed at m/z 199.25. High-resolution mass spectrometry (HRMS) can be used to confirm the exact mass and elemental formula.

Applications in Drug Discovery and Development

The phenoxyaniline scaffold is a privileged structure in medicinal chemistry, particularly in the development of kinase inhibitors for cancer therapy.[14] While direct biological activity data for this compound is not extensively published, its structural features suggest its potential as a key intermediate in the synthesis of biologically active molecules.

Role as a Kinase Inhibitor Scaffold

Many clinically approved and investigational kinase inhibitors feature anilino-quinazoline or anilino-quinoline cores.[8] These compounds often act as ATP-competitive inhibitors, binding to the ATP-binding pocket of protein kinases and blocking their catalytic activity. The aniline moiety typically forms crucial hydrogen bonds with the hinge region of the kinase domain, while the rest of the molecule occupies the hydrophobic pocket.

The phenoxy group in this compound can serve to orient the molecule within the binding site and can be further functionalized to enhance potency and selectivity. The position of the methyl group can also influence the molecule's conformation and interaction with the target protein. Structure-activity relationship (SAR) studies on related phenoxyaniline derivatives have shown that the substitution pattern on both the aniline and phenoxy rings is critical for biological activity.[3][14]

Potential in Targeting Signaling Pathways

Phenoxyaniline derivatives have been shown to inhibit key signaling pathways that are often dysregulated in cancer, such as the MAPK/ERK and PI3K/Akt/mTOR pathways.[14][15] These pathways control fundamental cellular processes like proliferation, survival, and differentiation. By serving as a scaffold for molecules that target kinases within these pathways, this compound could contribute to the development of novel anticancer agents.

Caption: Potential inhibition of cancer-related signaling pathways by phenoxyaniline derivatives.

Conclusion and Future Directions

This compound is a valuable chemical entity with a well-defined structure and accessible synthetic routes. Its core scaffold is of significant interest to the drug discovery community, particularly in the field of oncology. While further research is needed to elucidate the specific biological activities of this compound itself, its potential as a building block for more complex and potent therapeutic agents is clear. Future studies should focus on the synthesis of libraries of derivatives based on this scaffold and their systematic evaluation in a range of biological assays to unlock their full therapeutic potential. The continued exploration of phenoxyaniline derivatives will undoubtedly contribute to the development of the next generation of targeted therapies.

References

- BenchChem Technical Support Team. (2025, December). Application Notes and Protocols for the Synthesis of 4-Methyl-2-(4-methylphenoxy)

- Sigma-Aldrich. This compound AldrichCPR.

- BenchChem. (2025). An In-Depth Technical Guide to 2-Methyl-4-(4-methylphenoxy)

- BenchChem. (2025).

- Wikipedia.

- BenchChem. (2025). Application Notes and Protocols for 2-Methyl-4-(4-methylphenoxy)

- Sharma, V., Sharma, S., Sharma, N., Sharma, S., & Paul, S.

- PubChem. 4-(2-Methoxyphenoxy)aniline.

- BenchChem. (2025). Validating the Purity of Synthesized 2,4-Bis(2-methylphenoxy)

- Synquest Labs. Safety Data Sheet for this compound.

- FIXIT AG. (2024, October 3).

- Safety D

- Safety D

- Sigma-Aldrich. (2024, September 6).

- Supplementary Inform

- Table of Contents.

- Visible Light Photocatalytic Synthesis of Benzothiophenes - Supporting Inform

- Cresset Group. (2024, January 10). Aniline replacement in drug-like compounds.

- Echemi. (2024, February 5).

- Al-Suwaidan, I. A., et al. (2024, January 19). Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line.

- Google Patents.

- Chemistry LibreTexts. (2023, June 30).

- ACS GCI Pharmaceutical Roundtable.

- Human Metabolome Database. 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0003012).

- MassBank. MSBNK-UvA_IBED-UI000201.

- National Institute of Standards and Technology. Aniline - the NIST WebBook.

- IR Spectroscopy Tutorial: Amines.

- BenchChem. (2025).

- Al-Said, M. S., et al. (2021, July 1). Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking. RSC Publishing.

- Semantic Scholar.

- ResearchGate. (2025, August 6). Design, synthesis and biological evaluation of new 4-(4-substituted-anilino)quinoline derivatives as anticancer agents | Request PDF.

- PubMed Central. (2024, August 20). Anticancer Activity of Benzo[a]phenoxazine Compounds Promoting Lysosomal Dysfunction.

Sources

- 1. Use of Phenoxyaniline Analogues To Generate Biochemical Insights into the Interactio n of Polybrominated Diphenyl Ether with CYP2B Enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Anticancer Activity of Benzo[a]phenoxazine Compounds Promoting Lysosomal Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, synthesis and biological evaluation of new 4-(4-substituted-anilino)quinoline derivatives as anticancer agents | Semantic Scholar [semanticscholar.org]

- 4. [PDF] Synthesis and Anti-Tumor Activities of 4-Anilinoquinoline Derivatives | Semantic Scholar [semanticscholar.org]

- 5. organic-synthesis.com [organic-synthesis.com]

- 6. 4-(2-Methoxyphenoxy)aniline | C13H13NO2 | CID 1121067 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 8. Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. rsc.org [rsc.org]

- 13. orgchemboulder.com [orgchemboulder.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

4-(2-methylphenoxy)aniline molecular weight and formula

An In-Depth Technical Guide to 4-(2-methylphenoxy)aniline: Synthesis, Characterization, and Applications

Abstract

This technical guide provides a comprehensive overview of this compound, a diaryl ether aniline derivative of significant interest in medicinal chemistry and materials science. This document details the fundamental physicochemical properties, outlines robust synthetic methodologies based on modern cross-coupling reactions, and discusses the critical analytical techniques for structural validation. Furthermore, it explores the role of this structural motif in drug development, weighing its benefits as a versatile scaffold against the inherent challenges associated with the aniline moiety. Safety protocols and handling guidelines are also presented to ensure its responsible use in a research setting. This guide is intended for researchers, scientists, and professionals in drug development who require a deep technical understanding of this compound and its analogs.

Core Physicochemical Properties

This compound, also known as 2-(4-aminophenoxy)toluene, is an aromatic compound featuring a diaryl ether linkage.[1][2] Its core properties are summarized in the table below. Understanding these fundamental characteristics is the first step in its application for any research or development purpose.

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₃NO | [1][2] |

| Molecular Weight | 199.25 g/mol | [2] |

| CAS Number | 56705-83-0 | [1] |

| Appearance | Solid | [2] |

| Synonyms | 2-(4-Aminophenoxy)toluene, 4-Amino-2'-methyldiphenyl ether | [1][2] |

| InChI Key | JPCCVWJJMUIBJR-UHFFFAOYSA-N | |

| SMILES | Cc1ccccc1Oc2ccc(N)cc2 |

Synthesis of Diaryl Ethers: Methodologies and Rationale

The central challenge in synthesizing this compound lies in the formation of the carbon-oxygen (C-O) bond that constitutes the diaryl ether linkage. Historically, this was a difficult transformation requiring harsh conditions. However, the advent of metal-catalyzed cross-coupling reactions has provided efficient and versatile routes. The two most prominent methods are the Ullmann Condensation and the Buchwald-Hartwig Amination.[3]

Ullmann Condensation

The Ullmann condensation is a classic and reliable method for forming diaryl ethers, typically involving the copper-catalyzed coupling of an aryl halide with a phenol.[4] Modern protocols often use a copper(I) salt catalyst, a base, and sometimes a ligand to facilitate the reaction under milder conditions than the traditional high-temperature approach.[4]

Causality of Component Selection:

-

Catalyst: Copper(I) salts, such as CuI or Cu₂O, are chosen for their ability to readily undergo oxidative addition with the aryl halide.

-

Base: A base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) is essential. Its primary role is to deprotonate the phenol, forming the more nucleophilic phenoxide, which is required for the transmetalation step in the catalytic cycle.

-

Solvent: High-boiling point, polar aprotic solvents like DMF, DMSO, or pyridine are typically used to ensure the solubility of the reactants and to reach the necessary reaction temperatures.

The diagram below outlines the generally accepted mechanism for the copper-catalyzed Ullmann condensation for diaryl ether synthesis.

Caption: Catalytic cycle for the Ullmann Condensation.

Experimental Protocol: Synthesis via Ullmann Condensation

This protocol is a representative procedure for the synthesis of this compound based on established Ullmann condensation methodologies.[4]

Materials:

-

4-Aminophenol

-

1-Iodo-2-methylbenzene (o-iodotoluene)

-

Copper(I) Iodide (CuI)

-

Potassium Carbonate (K₂CO₃), anhydrous

-

Pyridine, anhydrous

-

Toluene

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-aminophenol (1.0 eq), copper(I) iodide (0.1 eq), and anhydrous potassium carbonate (2.0 eq).

-

Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., Nitrogen or Argon) three times. This is crucial to prevent oxidation of the copper catalyst and other reagents.

-

Solvent and Reagent Addition: Under the inert atmosphere, add anhydrous pyridine (as solvent) followed by 1-iodo-2-methylbenzene (1.1 eq) via syringe.

-

Reaction: Heat the reaction mixture to reflux (approx. 115 °C) and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with toluene and filter through a pad of Celite to remove the copper catalyst and inorganic salts. Rinse the pad with additional toluene.

-

Extraction: Transfer the filtrate to a separatory funnel. Wash sequentially with water, saturated aqueous NaHCO₃, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to yield pure this compound.

Structural Validation and Characterization

Unambiguous characterization is essential to confirm the identity, structure, and purity of the synthesized compound. A combination of spectroscopic methods is typically employed.

| Technique | Purpose & Expected Observations |

| ¹H NMR | Confirms the proton framework. Expect distinct aromatic signals for both phenyl rings, a singlet for the methyl (-CH₃) group, and a broad singlet for the amine (-NH₂) protons. |

| ¹³C NMR | Confirms the carbon skeleton. Expect 13 distinct signals corresponding to the 13 carbon atoms in the molecule, including the methyl carbon signal in the aliphatic region. |

| Mass Spectrometry (MS) | Determines the molecular weight. Expect a molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ corresponding to the calculated molecular weight of 199.25. |

| Infrared (IR) Spectroscopy | Identifies functional groups. Expect characteristic N-H stretching bands for the primary amine, C-O-C stretching for the ether linkage, and C-H stretching for the aromatic and methyl groups. |

| X-ray Crystallography | Provides definitive 3D structural information, including bond lengths and angles. While data for the title compound is not publicly available, analysis of closely related isomers like 4-(p-tolyloxy)aniline provides valuable conformational insights.[5] |

Applications in Drug Discovery and Development

The this compound scaffold is a classic example of a diaryl ether, a "privileged structure" in medicinal chemistry. Its prevalence stems from its unique three-dimensional shape and metabolic stability, allowing it to serve as a versatile template for designing ligands that can interact with a wide range of biological targets.[6]

Workflow: Role of Aniline Derivatives in Lead Optimization

Caption: Iterative cycle for lead optimization involving aniline scaffolds.

The Aniline Moiety: Benefits and Liabilities

The aniline group is a common feature in many drug candidates due to its ability to form hydrogen bonds and participate in key interactions with biological targets.[7] However, it is not without its challenges:

-

Metabolic Instability: The amino group can be susceptible to metabolic enzymes, potentially leading to rapid clearance of the drug from the body.[7]

-

Toxicity Concerns: Aniline itself is toxic, and while its presence in a larger molecule does not automatically confer toxicity, it is a structural alert that requires careful toxicological evaluation.[7][8]

Medicinal chemists often seek to replace the aniline group with bioisosteres to mitigate these risks while preserving the desired pharmacological activity.[7] This strategic modification is a key part of the drug development process.[7]

Safety, Handling, and Storage

This compound is a chemical that must be handled with appropriate safety precautions in a laboratory setting.

Hazard Profile:

-

Acute Toxicity: Harmful if swallowed.[1]

-

Skin Irritation: Causes skin irritation.[1]

-

Eye Irritation: Causes serious eye irritation.[1]

-

Respiratory Irritation: May cause respiratory irritation.[1]

Recommended Handling Protocol:

-

Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and chemical-resistant gloves (e.g., nitrile).[8][9]

-

Ventilation: Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[9]

-

Handling: Avoid contact with skin, eyes, and clothing.[9] Do not eat, drink, or smoke in the handling area.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible substances.[9]

-

Disposal: Dispose of waste in accordance with federal, state, and local environmental control regulations.[8]

Conclusion

This compound is a valuable chemical building block whose diaryl ether structure makes it highly relevant to the fields of drug discovery and materials science. Its synthesis is readily achievable through established copper-catalyzed methods like the Ullmann condensation. While the aniline moiety provides a useful interaction point, researchers must be mindful of its potential metabolic liabilities and handle the compound with appropriate safety measures. A thorough understanding of its synthesis, characterization, and properties is crucial for its effective application in developing novel and innovative chemical entities.

References

- Aniline MATERIAL SAFETY DATA SHEET. Oxford Lab Fine Chem LLP. [Link]

- 4-[(2-Bromo-4-methylphenoxy)methyl]aniline.

- 4-(2-Methoxyphenoxy)aniline.

- 2,4-bis(2-methylphenoxy)aniline. LookChem. [Link]

- 2,4-Bis-(2'-methylphenoxy)aniline. P&S Chemicals. [Link]

- Aniline replacement in drug-like compounds. Cresset Group. [Link]

Sources

- 1. synquestlabs.com [synquestlabs.com]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. echemi.com [echemi.com]

- 7. cresset-group.com [cresset-group.com]

- 8. oxfordlabfinechem.com [oxfordlabfinechem.com]

- 9. aksci.com [aksci.com]

Synthesis of 4-(2-methylphenoxy)aniline: A Comprehensive Technical Guide for Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the synthesis of 4-(2-methylphenoxy)aniline, a diaryl ether of significant interest in medicinal chemistry and materials science. The core of this guide is a detailed examination of the Ullmann condensation, a classical and robust method for the formation of the critical C-O bond in the target molecule. We will delve into the mechanistic underpinnings of this copper-catalyzed reaction, providing a rationale for the selection of reagents and reaction conditions. A comprehensive, step-by-step experimental protocol is presented, designed to be a self-validating system for researchers. Furthermore, this guide addresses the crucial aspects of product purification and characterization, including a discussion of expected analytical data. Safety considerations for all chemicals and procedures are also thoroughly outlined. This document is intended to serve as a practical and authoritative resource for researchers, scientists, and professionals involved in drug development and organic synthesis.

Introduction: The Significance of this compound

Diaryl ether linkages are prevalent structural motifs in a wide array of biologically active molecules and functional materials. The specific molecule, this compound, incorporates this key feature and presents a valuable scaffold for further chemical elaboration in drug discovery programs. Its aniline functionality provides a reactive handle for the introduction of diverse substituents, enabling the exploration of structure-activity relationships. The 2-methylphenoxy group imparts specific steric and electronic properties that can influence molecular conformation and interactions with biological targets. Given its potential as a building block, a reliable and well-understood synthetic route to this compound is of paramount importance.

The Synthetic Approach: Ullmann Condensation

The most direct and widely employed method for the synthesis of diaryl ethers is the Ullmann condensation, a copper-catalyzed nucleophilic aromatic substitution reaction.[1][2] This reaction, first reported by Fritz Ullmann in the early 20th century, has undergone significant refinement, with modern protocols offering milder reaction conditions and improved yields. The synthesis of this compound from 4-aminophenol proceeds via the coupling of 4-aminophenol with a suitable 2-methylphenyl halide, typically 2-bromotoluene or 2-iodotoluene, in the presence of a copper catalyst and a base.

Reaction Mechanism

The precise mechanism of the Ullmann condensation can be complex and is influenced by the specific substrates, catalyst, and ligands used. However, a generally accepted catalytic cycle for the copper(I)-catalyzed synthesis of diaryl ethers is illustrated below.

Figure 1: Proposed Catalytic Cycle for the Ullmann Condensation.

The reaction is initiated by the deprotonation of 4-aminophenol by the base (e.g., potassium carbonate) to form the more nucleophilic phenoxide. This phenoxide then coordinates to the copper(I) catalyst. Oxidative addition of the 2-halotoluene to the copper(I)-phenoxide complex forms a transient copper(III) intermediate. Finally, reductive elimination from this intermediate yields the desired this compound and regenerates the copper(I) catalyst, allowing the cycle to continue.[2]

Experimental Protocol

The following protocol is adapted from established procedures for the synthesis of structurally similar diaryl ethers and should be optimized for the specific substrates and scale of the reaction.

Materials and Reagents

| Reagent/Material | Formula | Molar Mass ( g/mol ) | Purity | Supplier |

| 4-Aminophenol | C₆H₇NO | 109.13 | ≥98% | Sigma-Aldrich |

| 2-Bromotoluene | C₇H₇Br | 171.04 | ≥99% | Sigma-Aldrich |

| Copper(I) Iodide | CuI | 190.45 | 98% | Sigma-Aldrich |

| Potassium Carbonate | K₂CO₃ | 138.21 | ≥99% | Sigma-Aldrich |

| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | Anhydrous, ≥99.8% | Sigma-Aldrich |

| Toluene | C₇H₈ | 92.14 | Anhydrous, ≥99.8% | Sigma-Aldrich |

| Ethyl Acetate | C₄H₈O₂ | 88.11 | ACS Grade | Fisher Scientific |

| Brine (saturated NaCl solution) | NaCl(aq) | - | - | Laboratory prepared |

| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | Granular | Fisher Scientific |

Step-by-Step Procedure

-

Reaction Setup: To a dry 100 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add 4-aminophenol (5.46 g, 50 mmol), potassium carbonate (13.82 g, 100 mmol), and copper(I) iodide (0.95 g, 5 mmol).

-

Inert Atmosphere: Evacuate the flask and backfill with dry nitrogen. Repeat this process three times to ensure an inert atmosphere.

-

Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF) (50 mL) to the flask via a syringe.

-

Addition of Aryl Halide: While stirring the mixture, add 2-bromotoluene (6.0 mL, 50 mmol) dropwise using a syringe.

-

Reaction: Heat the reaction mixture to 130-140 °C in an oil bath and maintain this temperature with vigorous stirring for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Workup:

-

After the reaction is complete (as indicated by the consumption of the starting materials), cool the mixture to room temperature.

-

Pour the reaction mixture into 200 mL of cold water and stir for 30 minutes.

-

Extract the aqueous mixture with ethyl acetate (3 x 100 mL).

-

Combine the organic layers and wash with water (2 x 100 mL) and then with brine (1 x 100 mL).

-

Dry the organic layer over anhydrous sodium sulfate.

-

-

Purification:

-

Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent. The optimal eluent ratio should be determined by TLC analysis.

-

Combine the fractions containing the pure product and evaporate the solvent to yield this compound as a solid.

-

Analysis and Characterization

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

Spectroscopic Data

-

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons of both phenyl rings, the amine protons, and the methyl protons. The chemical shifts will be influenced by the electronic effects of the substituents.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will display distinct signals for each of the 13 carbon atoms in the molecule. The chemical shifts of the aromatic carbons will provide information about the substitution pattern.

-

FT-IR (Fourier-Transform Infrared) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the N-H stretching of the primary amine, C-N stretching, C-O-C stretching of the diaryl ether, and C-H stretching of the aromatic rings and the methyl group.

-

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the molecular weight of this compound (199.25 g/mol ).

While specific experimental spectra for this compound are not widely available in public databases, the expected chemical shifts can be estimated based on known values for similar structures.

Safety and Hazard Considerations

It is imperative to conduct this synthesis in a well-ventilated fume hood and to wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

4-Aminophenol: Harmful if swallowed or inhaled.[2][3][4][5][6] Suspected of causing genetic defects.[3][4] Very toxic to aquatic life with long-lasting effects.[3][4][6]

-

2-Bromotoluene: Combustible liquid.[1][7] Harmful if swallowed.[1] Causes skin and serious eye irritation.[1][7][8][9] May cause respiratory irritation.[1][8]

-

Copper(I) Iodide: Harmful if swallowed.[10] Causes skin irritation and serious eye damage.[10] May cause an allergic skin reaction.[10] Very toxic to aquatic life with long-lasting effects.[10]

-

Potassium Carbonate: Causes serious eye irritation.

-

N,N-Dimethylformamide (DMF): A combustible liquid that is harmful in contact with skin and if inhaled. It can also cause serious eye irritation.

All waste materials should be disposed of in accordance with local environmental regulations.

Conclusion

This technical guide has provided a comprehensive overview of the synthesis of this compound via the Ullmann condensation. By understanding the underlying reaction mechanism and following the detailed experimental protocol, researchers can reliably produce this valuable chemical intermediate. The information on product characterization and safety is intended to ensure the integrity of the research and the well-being of the scientist. The methodologies described herein should serve as a solid foundation for the synthesis of this compound and its derivatives for applications in drug discovery and materials science.

References

- Ullmann, F.; Bielecki, J. Ueber Synthesen in der Biphenylreihe. Ber. Dtsch. Chem. Ges.1901, 34 (2), 2174–2185.

- Ley, S. V.; Thomas, A. W. Modern Synthetic Methods for Copper-Mediated C(aryl)-O, C(aryl)-N, and C(aryl)-S Bond Formation. Angew. Chem. Int. Ed.2003, 42 (44), 5400–5449.

- Monnier, F.; Taillefer, M. Catalytic C-C, C-N, and C-O Ullmann-Type Coupling Reactions. Angew. Chem. Int. Ed.2009, 48 (38), 6954–6971.

- Cole-Parmer. (n.d.). Material Safety Data Sheet - 2-Bromotoluene, 99%.

- Chemstock. (n.d.). 2-BROMOTOLUEN - GHS Safety Data Sheet.

- Organic Chemistry Portal. (n.d.). Ullmann Reaction.

- PubChem. (n.d.). 4-(o-Tolyloxy)aniline.

- PubChem. (n.d.). 4-(p-Tolyloxy)aniline.

- PubChem. (n.d.). 4-(2-Methoxyphenoxy)aniline.

- Hassan, J.; Sévignon, M.; Gozzi, C.; Schulz, E.; Lemaire, M. Aryl−Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Chem. Rev.2002, 102 (5), 1359–1470.

Sources

- 1. journals.library.ualberta.ca [journals.library.ualberta.ca]

- 2. 56705-83-0|4-(o-Tolyloxy)aniline|BLD Pharm [bldpharm.com]

- 3. rsc.org [rsc.org]

- 4. 4-(2-Methoxyphenoxy)aniline | C13H13NO2 | CID 1121067 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. pure.mpg.de [pure.mpg.de]

- 6. ucl.ac.uk [ucl.ac.uk]

- 7. web.pdx.edu [web.pdx.edu]

- 8. 4-(o-Tolyloxy)aniline | C13H13NO | CID 92505 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Page loading... [guidechem.com]

- 10. Human Metabolome Database: 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0003012) [hmdb.ca]

An In-Depth Technical Guide to the Solubility of 4-(2-methylphenoxy)aniline in Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 4-(2-methylphenoxy)aniline, a key aromatic amine intermediate in various research and development applications, including pharmaceutical drug discovery. In the absence of extensive published quantitative solubility data for this specific molecule, this guide emphasizes the fundamental principles governing its solubility in organic solvents. We present a robust theoretical framework based on solute-solvent interactions, a qualitative assessment of its expected solubility across a spectrum of common organic solvents, and a detailed, field-proven experimental protocol for the precise quantitative determination of its solubility. Furthermore, we explore modern computational approaches for solubility prediction, offering researchers a multifaceted strategy to understand and utilize this compound effectively in their work.

Introduction: The Critical Role of Solubility in a Research and Development Context

The solubility of a compound is a critical physicochemical parameter that dictates its utility and behavior in a multitude of chemical processes. For researchers, scientists, and drug development professionals, a thorough understanding of a compound's solubility is paramount for successful experimental design, from reaction engineering and purification to formulation and biological screening. This compound (CAS: 56705-83-0, Molecular Formula: C₁₃H₁₃NO, Molecular Weight: 199.25 g/mol ) is a solid aromatic amine whose solubility profile directly impacts its handling, reactivity, and bioavailability in various applications.[1] This guide is structured to provide both the foundational knowledge and the practical tools necessary to master the solubility considerations of this important molecule.

Theoretical Framework: Understanding the Drivers of Solubility for this compound

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between the solute and solvent molecules.[2] For this compound, its solubility in a given organic solvent is a result of the interplay of several key interactions:

-

Hydrogen Bonding: The primary amine (-NH₂) group in this compound can act as a hydrogen bond donor, while the nitrogen and oxygen atoms can act as hydrogen bond acceptors.[3] This makes it amenable to dissolution in protic solvents (e.g., alcohols) and polar aprotic solvents that can accept hydrogen bonds.

-

Dipole-Dipole Interactions: The molecule possesses a net dipole moment due to the presence of the polar C-N and C-O bonds. This allows for favorable interactions with polar solvents.

-

Van der Waals Forces (London Dispersion Forces): The two aromatic rings in the structure contribute to a significant nonpolar surface area, enabling van der Waals interactions with nonpolar and moderately polar solvents.[4]

-

π-π Stacking: The electron-rich aromatic rings can engage in π-π stacking interactions, which can influence both self-association (affecting crystal lattice energy) and interactions with aromatic solvents.

The balance of these forces determines the extent to which the energy required to break the solute-solute and solvent-solvent interactions is compensated by the energy released from the formation of solute-solvent interactions.

Qualitative Solubility Assessment

Based on the structural features of this compound, a qualitative prediction of its solubility in common organic solvents can be made:

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | High | Strong hydrogen bonding interactions between the amine and hydroxyl groups. |

| Polar Aprotic | Acetone, Ethyl Acetate, Acetonitrile | Moderate to High | Good dipole-dipole interactions and potential for hydrogen bond acceptance by the solvent. |

| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Moderate | Moderate polarity and hydrogen bond accepting capabilities. |

| Aromatic Hydrocarbons | Toluene, Benzene | Moderate | Favorable π-π stacking and van der Waals interactions. |

| Aliphatic Hydrocarbons | Hexane, Heptane | Low | The significant polarity of the amine and ether groups limits solubility in nonpolar solvents. |

Experimental Determination of Solubility: A Validated Protocol

The "shake-flask" method is a widely recognized and robust technique for determining the thermodynamic solubility of a compound.[5] This protocol provides a step-by-step guide to accurately measure the solubility of this compound.

Materials and Equipment

-

This compound (solid)

-

Selected organic solvents (analytical grade)

-

Scintillation vials or glass test tubes with screw caps

-

Orbital shaker or rotator

-

Temperature-controlled incubator or water bath

-

Centrifuge

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

Experimental Workflow

The following diagram illustrates the key stages of the shake-flask solubility determination method.

Caption: Workflow for the shake-flask solubility determination of this compound.

Detailed Step-by-Step Protocol

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of vials. The presence of undissolved solid is crucial.

-

Add a precise volume of the desired organic solvent to each vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an orbital shaker within a temperature-controlled environment (e.g., 25 °C).

-

Agitate the samples for a sufficient period to reach equilibrium, typically 24 to 48 hours.[5]

-

-

Phase Separation:

-

Remove the vials from the shaker and allow them to stand undisturbed for a short period to allow the excess solid to settle.

-

Centrifuge the vials to ensure all undissolved solid is pelleted at the bottom.

-

Carefully withdraw a sample of the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.

-

-

Quantification:

-

Prepare a series of accurate dilutions of the clear filtrate.

-

Analyze the diluted samples using a validated analytical method, such as HPLC-UV or UV-Vis spectroscopy, to determine the concentration of this compound.[6][7] A pre-established calibration curve with known concentrations of the compound is essential for accurate quantification.

-

Analytical Methodologies for Concentration Determination

The choice of analytical technique for quantifying the dissolved this compound is critical for obtaining accurate solubility data.

High-Performance Liquid Chromatography (HPLC)

HPLC is a highly sensitive and specific method for the analysis of aniline derivatives.[6][8] A reversed-phase C18 column is typically used, with a mobile phase consisting of a mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer. Detection is commonly performed using a UV detector at a wavelength where the compound exhibits maximum absorbance.

UV-Vis Spectroscopy

For a less complex matrix, UV-Vis spectroscopy can be a rapid and effective method for concentration determination.[9] The absorbance of the diluted filtrate is measured at the wavelength of maximum absorbance (λmax) for this compound. The concentration is then calculated using a standard curve prepared from solutions of known concentrations.

Modern Approaches: In Silico Solubility Prediction

In the absence of experimental data, computational models can provide valuable estimates of solubility. These methods are particularly useful in early-stage research for screening and prioritizing compounds.

-

Quantitative Structure-Property Relationship (QSPR) Models: These models use machine learning algorithms to correlate molecular descriptors with experimentally determined solubility data.[10]

-

Thermodynamic Models: Approaches like the COSMO-RS (Conductor-like Screening Model for Real Solvents) can predict solubility based on quantum chemical calculations of the molecular surface polarities.

While these predictive tools are powerful, it is crucial to recognize that they provide estimations. Experimental verification remains the gold standard for determining accurate solubility.[11]

Conclusion

This technical guide has provided a comprehensive framework for understanding and determining the solubility of this compound in organic solvents. By combining a strong theoretical understanding of solute-solvent interactions with a robust experimental protocol, researchers can confidently and accurately assess the solubility of this compound. The integration of modern predictive methods further enhances the toolkit available for scientists and engineers working with this and other novel molecules. The principles and methodologies outlined herein are designed to be broadly applicable, empowering researchers to make informed decisions in their chemical and pharmaceutical development endeavors.

References

- National Center for Biotechnology Information. PubChem Compound Summary for CID 94519, 4-(p-Tolyloxy)aniline. [Link]

- Palmer, D. S., et al. (2021). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews, 121(16), 9494-9531. [Link]

- Nguyen, B., et al. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water.

- Taylor & Francis Online.

- LCGC International. Simplified Yet Sensitive Determination of Aniline and Nitroanilines. [Link]

- Solubility of Things. Aniline. [Link]

- Chemistry LibreTexts. 23.1: Properties of amines. [Link]

- SIELC Technologies. UV-Vis Absorption Spectrum of Aniline. [Link]

- Saskoer. 2.4. Effects of Intermolecular Forces – Introduction to Organic Chemistry. [Link]

- Quora. Are amines soluble in organic solvents?. [Link]

- Chemistry LibreTexts. 2.12: Intermolecular Forces and Solubilities. [Link]

- Scribd. Solutions Class 12th Chemistry Notes. [Link]

- MDPI.

- ResearchGate.

- ResearchGate. UV-visible spectra of aniline (a), o-toluidine (b) and o-anisidine (c).... [Link]

- Chemistry Stack Exchange. Intermolecular interaction between aniline and dichloromethane. [Link]

- PubMed Central. Solute–Solvent Interactions in Modern Physical Organic Chemistry: Supramolecular Polymers as a Muse. [Link]

- PubMed. Thermodynamic solubility measurement without chemical analysis. [Link]

- Quora. Can intermolecular forces lead to lower solubility?. [Link]

- ResearchGate. UV-vis spectra of aniline tetramer measured in dimethyl sulfoxide (DMSO).. [Link]

- ResearchGate. Solubility and Thermodynamic Modeling of Carcinogenic Nitrosamines in Aqueous Amine Solvents for CO 2 Capture. [Link]

- National Institute of Standards and Technology. Aniline - the NIST WebBook. [Link]

- University of California, Irvine. 8. Extraction. [Link]

- PubChem. 4-(2-Methoxyphenoxy)aniline. [Link]

- PubChem. 4-[2-(4-Methylpiperazin-1-yl)ethoxy]aniline. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. scribd.com [scribd.com]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. enamine.net [enamine.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. chromatographyonline.com [chromatographyonline.com]

- 8. tandfonline.com [tandfonline.com]

- 9. UV-Vis Absorption Spectrum of Aniline | SIELC Technologies [sielc.com]

- 10. d-nb.info [d-nb.info]

- 11. pubs.acs.org [pubs.acs.org]

A Senior Application Scientist's Guide to the Spectroscopic Analysis of 4-(2-methylphenoxy)aniline

Preamble: The Imperative of Spectroscopic Diligence in Novel Compound Characterization

In the landscape of drug discovery and materials science, the unambiguous structural confirmation of novel chemical entities is the bedrock upon which all subsequent research is built. The compound 4-(2-methylphenoxy)aniline, a diaryl ether amine, represents a scaffold of significant interest due to the prevalence of this motif in pharmacologically active agents. Its characterization is not merely an academic exercise but a critical checkpoint in the validation of synthetic pathways and the assurance of purity for downstream applications.

This guide is conceived from a field-proven perspective, acknowledging a crucial reality: while a compound may be commercially available, comprehensive spectroscopic reference data is often not publicly cataloged. Such is the case with this compound (CAS No. 56705-83-0). A leading supplier, Sigma-Aldrich, explicitly states that for this compound, the "Buyer assumes responsibility to confirm product identity and/or purity" as analytical data is not collected by the vendor. This scenario is commonplace in research and elevates the role of the bench scientist from a mere consumer of data to its generator and primary interpreter.

Therefore, this document deviates from a simple presentation of known data. Instead, it serves as an in-depth technical guide to the analytical process itself. We will dissect the requisite spectroscopic techniques—Infrared (IR), Nuclear Magnetic Resonance (¹H and ¹³C NMR), and Mass Spectrometry (MS)—from first principles. For each modality, we will establish a robust experimental protocol and, leveraging our expertise in spectral interpretation and data from analogous structures, we will present a rigorous, predicted analysis of the expected spectral features of this compound. This guide is designed to empower researchers to not only generate high-quality data for this specific molecule but to apply these methodologies to any novel compound where reference spectra are unavailable.

Infrared (IR) Spectroscopy: Probing Functional Group Identity

Expertise & Rationale: The Choice of Attenuated Total Reflectance (ATR)

Infrared spectroscopy is indispensable for the rapid identification of a molecule's functional groups. For a solid sample like this compound, the Attenuated Total Reflectance (ATR) sampling technique is superior to traditional methods like KBr pellets or Nujol mulls. The causality is rooted in efficiency and data quality: ATR requires minimal to no sample preparation, eliminating the laborious and potentially hygroscopic nature of KBr pelleting[1]. It provides excellent sample-to-crystal contact, ensuring a strong, reproducible signal from a minute amount of material. The resulting spectrum is of a neat sample, free from interfering signals from a matrix. The shallow penetration depth of the evanescent wave in ATR makes it ideal for surface analysis of solids[2].

Self-Validating Experimental Protocol: ATR-FTIR

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or zinc selenide) is immaculately clean. Record a background spectrum of the clean, empty crystal. This is a critical self-validating step; the background spectrum should be a flat line, confirming the absence of contaminants.

-

Sample Application: Place a small amount (1-5 mg) of solid this compound onto the center of the ATR crystal.

-

Pressure Application: Use the instrument's pressure clamp to apply firm, consistent pressure, ensuring intimate contact between the solid sample and the crystal surface. Inconsistent pressure is a primary source of poor reproducibility.

-

Data Acquisition: Collect the sample spectrum. A typical acquisition involves co-adding 16 to 32 scans at a resolution of 4 cm⁻¹ over a range of 4000-400 cm⁻¹[3].

-

Post-Acquisition Cleanup: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) and a soft, non-abrasive wipe.

Workflow for ATR-FTIR Analysis

Caption: Workflow for ATR-FTIR analysis of a solid sample.

Predicted IR Spectrum and Interpretation

The structure of this compound contains several key functional groups whose vibrational modes can be predicted.

| Predicted Wavenumber (cm⁻¹) | Vibrational Mode | Structural Assignment | Rationale & Authoritative Grounding |

| 3450 - 3300 | N-H Stretch (asymmetric & symmetric) | Primary Aromatic Amine (-NH₂) | Primary amines exhibit two distinct N-H stretching bands in this region. The spectrum of aniline shows similar bands.[4][5] |

| 3100 - 3000 | C-H Stretch (sp²) | Aromatic C-H | Characteristic of C-H bonds on the benzene rings. |

| 2980 - 2850 | C-H Stretch (sp³) | Methyl Group (-CH₃) | Arises from the methyl substituent on the phenoxy ring. |

| 1620 - 1580 | N-H Bend (Scissoring) | Primary Aromatic Amine (-NH₂) | This bending vibration is a hallmark of primary amines. |

| 1590 - 1450 | C=C Stretch | Aromatic Rings | Multiple bands are expected in this region due to the vibrations of the two benzene rings. |

| 1260 - 1200 | C-O-C Stretch (asymmetric) | Aryl Ether | Strong, characteristic absorption for the aryl-O-aryl ether linkage. Diphenyl ether derivatives show strong peaks here.[6] |

| 850 - 810 | C-H Bend (out-of-plane) | 1,4-disubstituted ring | The para-substituted aniline ring should exhibit a strong bending vibration in this region. |

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework

Expertise & Rationale: Ensuring High-Quality Data

NMR spectroscopy is the most powerful tool for elucidating the precise structure of an organic molecule. For this compound, ¹H NMR will confirm the number and connectivity of protons, while ¹³C NMR will identify all unique carbon environments.

The choice of a deuterated solvent is non-negotiable, as it prevents the intense signal of a protic solvent from overwhelming the analyte signals. Chloroform-d (CDCl₃) is a common first choice due to its excellent solubilizing power for many organic compounds and its single residual peak at ~7.26 ppm. If solubility is an issue, DMSO-d₆ can be used. The protocol's insistence on filtering the sample is a critical, field-proven step. Suspended particulate matter severely degrades magnetic field homogeneity, leading to broadened spectral lines and loss of resolution, which can obscure crucial coupling information[7][8].

Self-Validating Experimental Protocol: ¹H and ¹³C NMR

-

Sample Preparation: Accurately weigh 5-10 mg of this compound for ¹H NMR (or 20-50 mg for ¹³C NMR) into a clean, dry vial[7][8].

-

Dissolution: Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃). If necessary, gently warm or vortex the vial to ensure complete dissolution.

-

Filtration (Self-Validation Step): Prepare a Pasteur pipette with a small, tight plug of glass wool or cotton. Filter the sample solution directly into a clean, high-quality 5 mm NMR tube[7]. The final solution must be transparent and free of any solid particles. This step validates the sample's suitability for high-resolution analysis.

-

Labeling: Label the NMR tube cap clearly. Do not use tape or paper labels on the body of the tube, as this can interfere with the sample spinning in the spectrometer.

-

Data Acquisition: Acquire the spectra on a spectrometer (e.g., 400 MHz or higher).

-

For ¹H NMR: Acquire at least 8 scans. Use standard spectral width for protons.

-

For ¹³C NMR: Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C. Use proton decoupling to simplify the spectrum to singlets.

-

Workflow for NMR Sample Preparation and Analysis

Caption: Workflow for NMR sample preparation and spectral acquisition.

Predicted ¹H NMR Spectrum and Interpretation (400 MHz, CDCl₃)

The structure's asymmetry means all 12 protons (excluding the two amine protons) are chemically distinct, though some may overlap.

| Proton Label | Predicted δ (ppm) | Multiplicity | Integration | Rationale for Prediction |

| -NH₂ | ~3.7 | broad singlet | 2H | Amine protons are exchangeable, resulting in a broad signal. Its chemical shift is concentration-dependent. |

| H-7, H-8 | ~6.7 | doublet | 2H | Protons on the aniline ring ortho to the -NH₂ group. They are shielded by the electron-donating amine group. |

| H-6, H-9 | ~6.9 | doublet | 2H | Protons on the aniline ring ortho to the ether oxygen. They are deshielded relative to H-7/H-8. |

| H-4 | ~7.2 | triplet | 1H | Proton on the phenoxy ring. |

| H-2, H-3, H-5 | 6.9 - 7.3 | multiplet | 3H | Remaining protons on the phenoxy ring, likely appearing as a complex multiplet. |

| -CH₃ | ~2.2 | singlet | 3H | Methyl protons adjacent to an aromatic ring typically appear in this region. |

Predicted ¹³C NMR Spectrum and Interpretation (100 MHz, CDCl₃)

The molecule has 13 unique carbon atoms.

| Carbon Label | Predicted δ (ppm) | Rationale for Prediction |

| C-10 | ~16 | Aliphatic carbon of the methyl group. |

| C-7, C-8 | ~116 | Carbons ortho to the -NH₂ group are significantly shielded. |

| C-6, C-9 | ~122 | Carbons ortho to the ether oxygen on the aniline ring. |

| C-2 to C-5 | 120 - 131 | Aromatic carbons of the phenoxy ring, with C-1 being deshielded due to the methyl group. |

| C-1 | ~131 | Methyl-substituted carbon on the phenoxy ring. |

| C-11 | ~141 | Carbon attached to the -NH₂ group, shielded relative to a standard benzene carbon. |

| C-12 | ~148 | Carbon attached to the ether oxygen on the aniline ring. |

| C-13 | ~154 | Carbon attached to the ether oxygen on the phenoxy ring. |

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Expertise & Rationale: The Power of Electron Ionization (EI)

For a relatively small, volatile, and thermally stable organic molecule like this compound, Electron Ionization (EI) is the method of choice. The high energy (typically 70 eV) used in EI induces extensive and reproducible fragmentation. This fragmentation is not random; it follows predictable pathways governed by the molecule's structure, creating a unique "fingerprint" that is highly valuable for structural confirmation and library matching. The molecular ion (M⁺˙) peak is usually observable, providing the exact molecular weight, which is the primary piece of information sought.

Self-Validating Experimental Protocol: EI-MS

-

Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a volatile solvent like methanol or dichloromethane.

-

Instrument Calibration: Before analysis, ensure the mass spectrometer is calibrated using a known standard (e.g., perfluorotributylamine, PFTBA). This is a self-validating step to guarantee mass accuracy.

-

Sample Introduction: Introduce the sample into the ion source, typically via a direct insertion probe for a solid or via Gas Chromatography (GC) for a solution.

-

Ionization: Ionize the sample using a standard electron energy of 70 eV.

-

Mass Analysis: Scan a suitable mass range (e.g., m/z 40-400) to detect the molecular ion and key fragments.

Workflow for EI-MS Analysis

Caption: Workflow for Electron Ionization Mass Spectrometry.

Predicted Mass Spectrum and Interpretation

The molecular formula is C₁₃H₁₃NO, giving an exact mass of 199.25 g/mol .

| Predicted m/z | Ion Identity | Rationale for Fragmentation |

| 199 | [M]⁺˙ | Molecular Ion: The parent molecule with one electron removed. Its presence is crucial for confirming the molecular weight. |

| 184 | [M - CH₃]⁺ | Loss of the methyl radical from the molecular ion. This is a common fragmentation for tolyl groups. |

| 108 | [C₇H₈O]⁺˙ | Cleavage of the ether bond, resulting in the cresol radical cation. |

| 93 | [C₆H₇N]⁺˙ | Cleavage of the ether bond, resulting in the aniline radical cation. |

| 77 | [C₆H₅]⁺ | Loss of NH₂ from the aniline fragment, yielding a phenyl cation. This is a characteristic fragment for aniline derivatives. |

Conclusion: A Framework for Confident Characterization

This guide provides a comprehensive framework for the spectroscopic characterization of this compound. By combining robust, self-validating experimental protocols with a principled approach to spectral prediction, researchers are equipped to confidently acquire and interpret the necessary data to confirm the structure and purity of this compound. The methodologies detailed herein—from the practical choice of ATR-FTIR for rapid functional group analysis to the meticulous sample preparation required for high-resolution NMR and the fingerprint-like data from EI-MS—are universally applicable. They represent a foundational skill set for any scientist engaged in the synthesis and analysis of novel chemical matter, transforming the challenge of an uncharacterized compound into a routine and reliable process of scientific validation.

References

- Structural Features and NMR Spectroscopic Analysis of Diphenyl Ether Deriv

- Sample Preparation | Faculty of Mathematical & Physical Sciences - UCL. (n.d.). University College London.

- This compound AldrichCPR. (n.d.). Sigma-Aldrich.

- NMR Sample Preparation. (n.d.). University of California, Riverside.

- NMR Sample Preparation. (n.d.).

- NMR Sample Prepar

- This compound AldrichCPR. (n.d.). Sigma-Aldrich.

- Direct detection of aromatic amines and observation of intermediates of Schiff-base reactions by reactive desorption electrospray. (2012). Analytica Chimica Acta.

- Aniline Mass Spectrum. (n.d.). NIST WebBook.

- Protocol for Structure Determination of Unknowns by EI Mass Spectrometry. III.

- Everything You Need to Know About ATR-FTIR Spectroscopy. (n.d.). Specac Ltd.

- Protocol for structure determination of unknowns by EI mass spectrometry. II. Diagnostic ions in one ring alicyclic, heterocyclic, and aromatic compounds. (2023). National Institute of Standards and Technology.

- Chapter 11 - Amines. (n.d.). Future4200.

- Early-Stage Electrochemical Kinetics of Agave Distillates: Impact of Barrel Toasting on Polyphenol Extraction Dynamics. (n.d.). MDPI.

- Quantitative analysis using

- Aniline IR Spectrum. (n.d.). NIST WebBook.

- Aniline IR2 Spectrum. (n.d.). ChemicalBook.

Sources

- 1. Spectral Database for Organic Compounds - Wikipedia [en.wikipedia.org]

- 2. SDBS: Spectral Database for Organic Compounds – Clark Physical Sciences Library [physicalsciences.library.cornell.edu]

- 3. Spectral Database for Organic Compounds, SDBS - Databases - UW-Madison Libraries [search.library.wisc.edu]

- 4. Bioregistry - Spectral Database for Organic Compounds [bioregistry.io]

- 5. sdbs.db.aist.go.jp [sdbs.db.aist.go.jp]

- 6. WO2014050264A1 - ããªãã¬ã°ããã³çç´ ç¹ç¶å¼·åè¤åææ - Google Patents [patents.google.com]

- 7. 2-Methyl-4-methoxyaniline | C8H11NO | CID 7610 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 4-(2-Methoxyphenoxy)aniline | C13H13NO2 | CID 1121067 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the ¹H and ¹³C NMR Spectra of 4-(2-methylphenoxy)aniline

Abstract

This technical guide provides an in-depth analysis of the proton (¹H) and carbon-13 (¹³C) Nuclear Magnetic Resonance (NMR) spectra of 4-(2-methylphenoxy)aniline. Aimed at researchers, scientists, and professionals in drug development, this document offers a detailed interpretation of the spectral data, grounded in the fundamental principles of NMR spectroscopy. We will explore the influence of the molecule's distinct structural features—the aniline ring, the phenoxy bridge, and the ortho-methyl group—on the chemical shifts and coupling patterns. This guide also includes standardized experimental protocols for data acquisition and presents the information in a clear, accessible format, including data tables and explanatory diagrams, to facilitate a comprehensive understanding of the structural elucidation of this compound.

Introduction: The Role of NMR in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool in the chemist's arsenal for the unambiguous determination of molecular structure. Its ability to probe the magnetic properties of atomic nuclei within a molecule provides a detailed map of the chemical environment, connectivity, and stereochemistry of the compound . For a molecule such as this compound, which possesses multiple aromatic systems with varied electronic environments, NMR is indispensable for confirming its identity and purity.

The structural complexity of this compound, with its interconnected aromatic rings and substituents, gives rise to nuanced NMR spectra. The electron-donating amino group significantly influences the electronic environment of one aromatic ring, while the ether linkage and the methyl group impart distinct electronic and steric effects on both rings. Understanding these influences is key to accurately assigning the observed NMR signals.

This guide will proceed with a detailed, predictive analysis of both the ¹H and ¹³C NMR spectra of this compound. This predictive approach, based on established substituent effects and data from analogous structures, serves as a powerful tool for interpreting experimentally acquired spectra.

Predicted ¹H NMR Spectrum of this compound

The ¹H NMR spectrum of this compound is expected to exhibit a series of signals corresponding to the aromatic protons, the amine protons, and the methyl protons. The chemical shifts (δ) are influenced by the electron density around the protons, which is in turn governed by the electronic effects (both inductive and resonance) of the substituents on the aromatic rings.[1][2]

Analysis of Substituent Effects

-

Aniline Ring (Ring A): The amino group (-NH₂) is a strong activating group, donating electron density to the aromatic ring through resonance. This effect is most pronounced at the ortho and para positions, leading to an upfield (lower ppm) shift for the protons at these positions compared to benzene (δ ≈ 7.3 ppm).[1] The ether oxygen, being electronegative, exerts a deshielding inductive effect, but its lone pairs also participate in resonance, donating electron density.

-

Phenoxy Ring (Ring B): The ether linkage (-O-) attached to this ring also donates electron density through resonance, shielding the protons. The methyl group (-CH₃) is a weakly activating group, donating electron density through hyperconjugation and induction, which will also cause a slight upfield shift for the protons on this ring.

Predicted Chemical Shifts and Multiplicities

Based on these principles and data from similar compounds like 4-phenoxyaniline and substituted anilines, the following assignments for the ¹H NMR spectrum of this compound in a common solvent like CDCl₃ are proposed.[3][4]

| Proton(s) | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Justification |

| H-2', H-6' | ~ 6.85 | Doublet | ~ 8.5 | Ortho to the strongly electron-donating -NH₂ group, shielded. Coupled to H-3', H-5'. |

| H-3', H-5' | ~ 6.75 | Doublet | ~ 8.5 | Meta to the -NH₂ group and ortho to the ether linkage. Coupled to H-2', H-6'. |

| H-6 | ~ 7.15 | Doublet | ~ 7.5 | Ortho to the methyl group and meta to the ether linkage. |

| H-3 | ~ 6.90 | Doublet | ~ 8.0 | Ortho to the ether linkage. |

| H-4 | ~ 7.10 | Triplet | ~ 7.8 | Triplet due to coupling with two adjacent protons. |

| H-5 | ~ 6.80 | Triplet | ~ 7.5 | Triplet due to coupling with two adjacent protons. |

| -NH₂ | ~ 3.60 | Broad Singlet | - | Protons are exchangeable; signal is often broad and its position is concentration-dependent. |

| -CH₃ | ~ 2.20 | Singlet | - | Aliphatic protons, deshielded by the adjacent aromatic ring. |

Predicted ¹³C NMR Spectrum of this compound

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The chemical shifts of the carbon atoms are also highly sensitive to the electronic environment.[5]

Analysis of Substituent Effects

-

Aniline Ring (Ring A): The amino group causes a significant upfield shift for the ortho and para carbons and a smaller downfield shift for the ipso-carbon (the carbon directly attached to the substituent).[6] The ether linkage will also influence the chemical shifts of the carbons in this ring.

-

Phenoxy Ring (Ring B): The ether linkage causes a downfield shift for the ipso-carbon and an upfield shift for the ortho and para carbons. The methyl group will cause a downfield shift for the ipso-carbon and minor shifts for the other carbons in the ring.[7]

Predicted Chemical Shifts

The predicted ¹³C NMR chemical shifts for this compound are summarized in the table below. These predictions are based on the additive effects of the substituents on the benzene ring and data from related compounds.[8][9]

| Carbon(s) | Predicted Chemical Shift (δ, ppm) | Justification |

| C-1' | ~ 142.0 | Attached to the electron-donating -NH₂ group. |

| C-4' | ~ 148.0 | Attached to the ether oxygen, deshielded. |

| C-2', C-6' | ~ 116.0 | Ortho to the -NH₂ group, shielded. |

| C-3', C-5' | ~ 122.0 | Meta to the -NH₂ group. |

| C-1 | ~ 155.0 | Attached to the ether oxygen, deshielded. |

| C-2 | ~ 132.0 | Attached to the methyl group. |

| C-6 | ~ 128.0 | |

| C-3 | ~ 118.0 | |

| C-4 | ~ 125.0 | |

| C-5 | ~ 121.0 | |

| -CH₃ | ~ 16.0 | Aliphatic carbon. |

Experimental Protocol for NMR Data Acquisition

To obtain high-quality ¹H and ¹³C NMR spectra of this compound, the following experimental protocol is recommended.

Sample Preparation

-

Solvent Selection: Choose a deuterated solvent in which the analyte is soluble. Deuterated chloroform (CDCl₃) is a common choice for many organic molecules. Other potential solvents include deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated acetone (acetone-d₆).[10]

-

Sample Concentration: Weigh approximately 5-10 mg of this compound and dissolve it in 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube.

-

Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for ¹H and ¹³C NMR and is set to 0.00 ppm. Many deuterated solvents are commercially available with TMS already added.

Instrument Setup and Data Acquisition

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.

-

¹H NMR Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse experiment is usually sufficient.

-

Acquisition Time: Typically 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 8-16 scans are generally adequate for a sample of this concentration.

-

-

¹³C NMR Acquisition Parameters:

-

Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum and improve the signal-to-noise ratio.

-

Acquisition Time: Approximately 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: A larger number of scans (e.g., 128 or more) is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

-

Visualizing the Molecular Structure and NMR Workflow